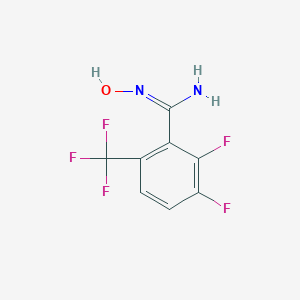
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is C8H5F5N2O, and its molecular weight is 240.13 g/mol .Physical And Chemical Properties Analysis
The predicted boiling point of “2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide” is 253.1±50.0 °C, and its predicted density is 1.58±0.1 g/cm3 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Fluorinated Compounds in Crystallography
The study of (Z)-N′-Hydroxy-4-(trifluoromethyl)benzimidamide revealed its crystal structure, demonstrating the Z configuration of OH and NH2 substituents and their hydrogen bonding capabilities. This research aids in understanding the molecular configurations and interactions in similar fluorinated compounds (Liu et al., 2011).
Fluorinated Polyimides for Advanced Materials
Research on novel diamine monomers led to the development of fluorinated polyimides with high thermal stability and desirable mechanical and electrical properties. These materials are significant for applications requiring low dielectric constants and high thermal resistance, such as in the electronics industry (Madhra et al., 2002).
Fluorous Polymers for Solvent and Transport Applications
A study on poly(2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxide-co-tetrafluoroethylene) (Teflon AF) explored its use as a transport/extraction medium, showing its capacity for solvent sorption and the influence of solvent on its properties. This research highlights the potential of fluorous polymers in separation processes and materials science (Zhao et al., 2004).
Synthesis of Fluorinated Compounds
The synthetic process of novel pesticides like bistrifluron, involving 3,5-Bis-(trifluoromethyl)benzene, demonstrates the utility of fluorinated compounds in developing more effective and specific agrochemicals. This process showcases the importance of fluorinated compounds in synthesizing novel active substances (Liu An-chan, 2015).
Propriétés
IUPAC Name |
2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYGIBIHKAKDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)-benzimidamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

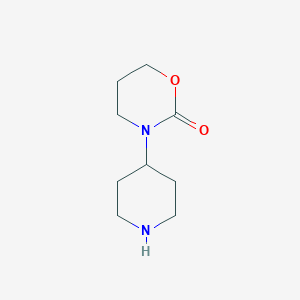
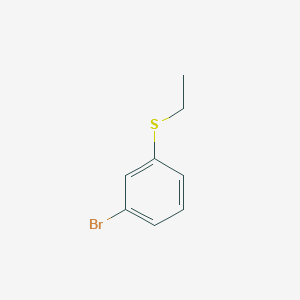
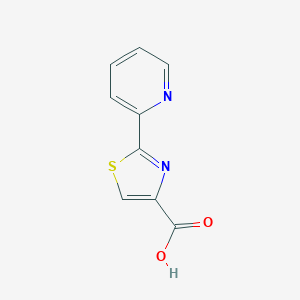
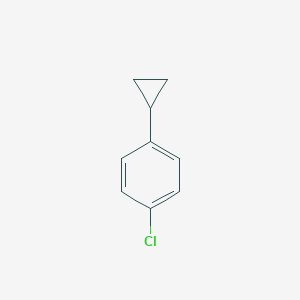
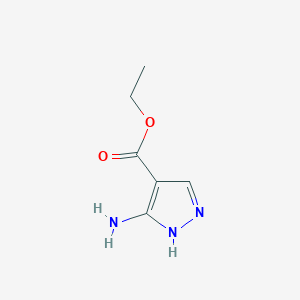
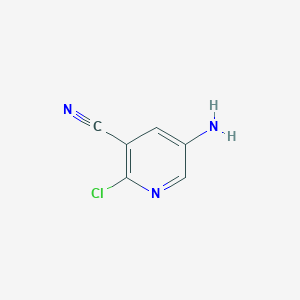
![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
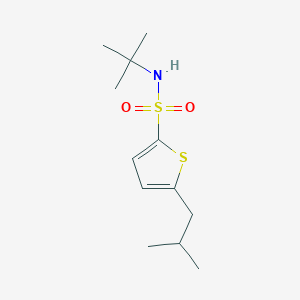
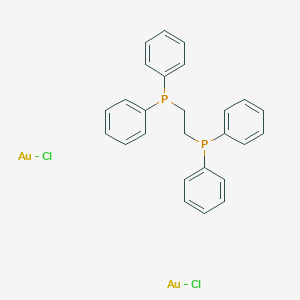
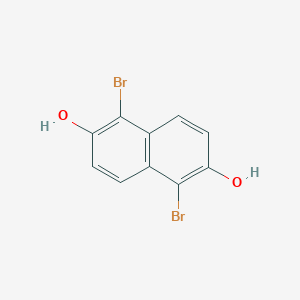

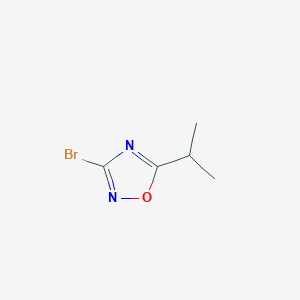
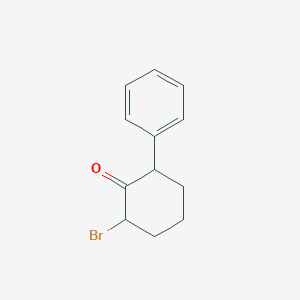
![Tris[4-(2-thienyl)phenyl]amine](/img/structure/B169270.png)